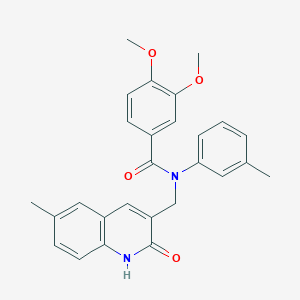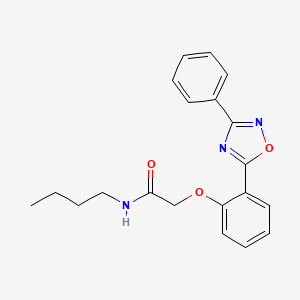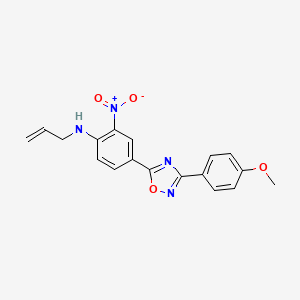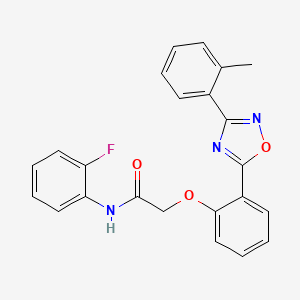
N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as FOA, is a synthetic compound that has been extensively studied for its potential use in scientific research. FOA is a type of small molecule inhibitor that has been shown to selectively target specific enzymes and pathways in cells.
Mécanisme D'action
N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide works by selectively inhibiting the activity of specific enzymes and pathways in cells. Specifically, this compound has been shown to interact with the ATP-binding site of CK2, preventing the enzyme from phosphorylating its substrates. This leads to a decrease in the activity of CK2 and a subsequent decrease in the activity of downstream pathways that are involved in cell growth and survival. By inhibiting these pathways, this compound induces cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cells. In addition to inhibiting CK2 activity, this compound has been shown to induce autophagy, a process by which cells degrade and recycle their own components. This compound has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells. These effects suggest that this compound may have potential as a therapeutic agent for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide as a research tool is its specificity for CK2. By selectively targeting this enzyme, this compound can be used to study the role of CK2 in various cellular processes. Additionally, this compound has been shown to induce cell death in cancer cells while sparing normal cells, suggesting that it may have potential as a cancer therapy. However, one limitation of this compound is its relatively low potency compared to other CK2 inhibitors. This may limit its usefulness in certain types of experiments.
Orientations Futures
There are several potential future directions for research on N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is the development of more potent CK2 inhibitors based on the structure of this compound. Additionally, this compound may be useful in studying the role of CK2 in other cellular processes beyond cancer cell growth and survival. Finally, this compound may have potential as a therapeutic agent for the treatment of other diseases beyond cancer, such as neurodegenerative diseases.
Méthodes De Synthèse
The synthesis method for N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves several steps, including the preparation of starting materials, reaction with reagents, and purification. The starting materials for this compound synthesis include 2-fluoroaniline, 2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenol, and chloroacetyl chloride. These materials are reacted together in the presence of a base such as triethylamine to produce this compound. The resulting product is purified using techniques such as column chromatography or recrystallization to obtain a pure compound.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been studied for its potential use in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the activity of certain enzymes and pathways that are involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which is overexpressed in many types of cancer. By inhibiting CK2 activity, this compound has been shown to induce cell death in cancer cells while sparing normal cells.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-15-8-2-3-9-16(15)22-26-23(30-27-22)17-10-4-7-13-20(17)29-14-21(28)25-19-12-6-5-11-18(19)24/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJLVLOWZNPBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7696800.png)
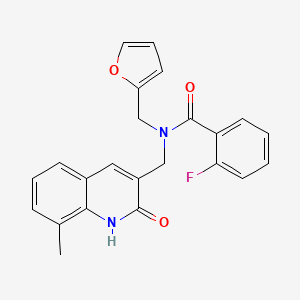
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7696809.png)
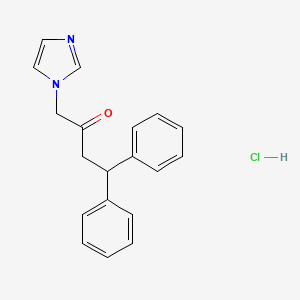
![ethyl 4-({N'-[(E)-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7696829.png)
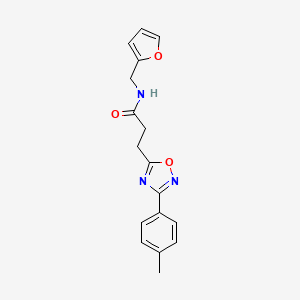
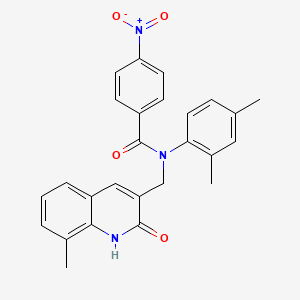
![N-cyclopropyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696851.png)
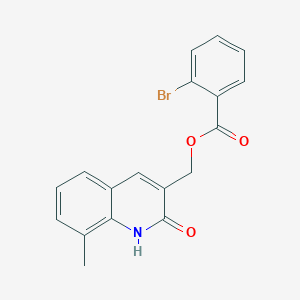
![2-bromo-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696872.png)
